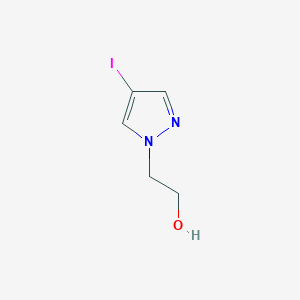
2-(4-Iodo-1H-pyrazol-1-yl)ethanol
Cat. No. B2557654
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09359354B2
Procedure details


A solution of 4-iodopyrazole (14.3 g, 73.9 mmol) and ethylene carbonate (6.83 g, 77.6 mmol) in DMF (50 mL) was stirred at 125° C. for 24 h. The cooled solution was concentrated under vacuum to leave a brown oil. The residue was purified by FCC, using 30-70% EtOAc in DCM, to give the title compound (9.36 g, 53%). LCMS (Method 1): Rt 2.24 min, m/z 239 [MH+].



Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C1(=O)O[CH2:10][CH2:9][O:8]1>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:10][CH2:9][OH:8])[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.3 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NNC1
|
|
Name
|
|
|
Quantity
|
6.83 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(OCCO1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The cooled solution was concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a brown oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by FCC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=NN(C1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.36 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 53.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
